3-Oxocycloheptanecarboxylic acid

Description

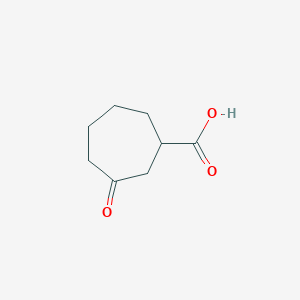

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxocycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRSTGCESYYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxocycloheptanecarboxylic Acid

Strategies for Seven-Membered Ring Construction

The construction of the seven-membered ring of 3-oxocycloheptanecarboxylic acid is a key challenge in its synthesis. Various strategies have been developed to overcome the hurdles of forming these medium-sized rings, which are often disfavored by entropic factors. These methods can be broadly categorized into ring expansion methodologies and cycloaddition reactions.

Ring Expansion Methodologies

Ring expansion reactions are a powerful tool for the synthesis of cycloheptanones from more readily available six-membered ring precursors. These methods involve the rearrangement of a cyclohexyl framework to a cycloheptyl system, often with high efficiency and stereocontrol.

Cyclohexanone derivatives serve as common starting materials for the synthesis of seven-membered rings. Their rigid and well-defined structures provide a reliable platform for a variety of ring expansion protocols.

The reaction of cyclic ketones with diazo compounds is a classic and effective method for one-carbon ring expansion. The Tiffeneau-Demjanov rearrangement, a variation of the Demjanov rearrangement, is a notable example of this type of transformation. wikipedia.orghooghlywomenscollege.ac.inslideshare.net This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form an expanded cyclic ketone. wikipedia.org While direct application to a substrate leading to this compound is not extensively documented in readily available literature, the general mechanism provides a viable synthetic route. The ideal application of the Tiffeneau-Demjanov rearrangement is for the synthesis of five, six, and seven-membered rings. slideshare.netwikipedia.org

The Büchner–Curtius–Schlotterbeck reaction, which utilizes diazoalkanes for ring expansion of cyclic ketones, is another relevant method. For instance, the reaction of cyclopentanone with diazomethane yields cyclohexanone. This methodology has been successfully employed to create less stable seven and eight-membered rings. wikipedia.org

| Reaction | Starting Material | Reagents | Product | Key Features |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid | Enlarged Cycloketone | Provides a one-carbon ring expansion; ideal for 5, 6, and 7-membered rings. slideshare.netwikipedia.org |

| Büchner–Curtius–Schlotterbeck Reaction | Cyclic Ketone | Diazoalkane | Enlarged Cyclic Ketone | Useful for forming 5, 6, 7, and 8-membered rings. wikipedia.org |

Pinacol-type rearrangements offer another avenue for the expansion of cyclic systems. The classic pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. wikipedia.orgbyjus.comorganic-chemistry.org When applied to a cyclic system where one of the hydroxyl groups is exocyclic, a ring expansion can occur. The driving force for this rearrangement is the formation of a more stable carbocation. wikipedia.org In cyclic systems, the stereochemistry of the diol is critical in determining the major product. wikipedia.org

The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene, which can then be trapped by a nucleophile to form a carboxylic acid derivative. wikipedia.org While it is more commonly employed for ring contraction of cyclic α-diazo ketones, its application in a sequence leading to ring expansion is also conceivable, for instance, through the Arndt-Eistert homologation which elongates a carboxylic acid by a methylene unit. wikipedia.org

| Rearrangement | Typical Substrate | Key Intermediate | Product Type | Notes |

| Pinacol Rearrangement | 1,2-Diol | Carbocation | Ketone | Can lead to ring expansion in cyclic systems. wikipedia.orgmasterorganicchemistry.com |

| Wolff Rearrangement | α-Diazocarbonyl compound | Ketene | Carboxylic acid derivative | Primarily used for ring contraction, but can be part of a homologation sequence. wikipedia.org |

Free radical-mediated ring expansions provide a powerful method for the construction of medium-sized rings. The Dowd-Beckwith ring-expansion reaction is a prominent example, where a cyclic β-keto ester can be expanded by up to four carbons. wikipedia.org This reaction proceeds through a radical-initiated cyclization onto the carbonyl group, followed by fragmentation of the resulting bicyclic intermediate to afford the ring-expanded product. wikipedia.org The original reaction involved the expansion of a cyclohexanone derivative to a cyclodecanone derivative. wikipedia.org

A typical Dowd-Beckwith reaction involves the following key steps:

Generation of an alkyl radical from an α-alkylhalo substituent.

Attack of the radical onto the carbonyl group to form a bicyclic ketyl intermediate.

Rearrangement of the ketyl intermediate with ring expansion.

Trapping of the new carbon-centered radical.

| Reaction | Typical Starting Material | Radical Initiator System | Key Intermediate |

| Dowd-Beckwith Ring Expansion | Cyclic β-keto ester with α-alkylhalo substituent | AIBN and Tributyltin hydride | Bicyclic ketyl |

Cycloaddition reactions offer a convergent and stereocontrolled approach to the synthesis of seven-membered rings. The [4+3] cycloaddition between a four-atom π-system (a diene) and a three-atom π-system (an allyl cation, often an oxyallyl cation) is a particularly powerful method. organicreactions.orgwikipedia.org This reaction allows for the rapid construction of functionalized seven-membered carbocycles. organicreactions.org Oxyallyl cations can be generated from various precursors, including α,α'-dihalo ketones. wikipedia.org The reaction of these cations with dienes, such as furan or cyclopentadiene, leads to the formation of bicyclic systems containing a seven-membered ring. Subsequent transformations of these cycloadducts can then lead to compounds like this compound.

| Cycloaddition Type | Reactants | Product | Key Features |

| [4+3] Cycloaddition | Diene + Allyl Cation (e.g., Oxyallyl Cation) | Seven-membered carbocycle | Convergent and stereocontrolled. organicreactions.orgwikipedia.org |

Ring Expansion of Cyclic Ketones (e.g., Cyclohexanone Derivatives)

Cyclization Reactions for Carbocyclic Systems

The assembly of the cycloheptanone (B156872) ring, the foundational structure of this compound, is a significant challenge in organic synthesis due to less favorable enthalpic and entropic factors compared to the formation of five- and six-membered rings. Nevertheless, several cyclization strategies have been developed to efficiently construct these medium-sized rings.

Intramolecular Condensation Reactions (e.g., Dieckmann Cyclization)

Intramolecular condensation reactions are powerful tools for ring formation, wherein a single molecule containing two reactive functional groups reacts with itself to form a cyclic product. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a prominent example used for synthesizing cyclic β-keto esters. wikipedia.orgopenstax.org This base-catalyzed reaction involves the intramolecular cyclization of a diester. organic-chemistry.org For the synthesis of a cycloheptanone precursor, a 1,8-dioate ester would be the required starting material.

The mechanism involves the deprotonation of an α-carbon to one ester group by a base (typically sodium alkoxide) to form an enolate. libretexts.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. openstax.org Subsequent elimination of an alkoxide leaving group results in the formation of a cyclic β-keto ester. libretexts.org The Dieckmann condensation is particularly effective for forming stable five- and six-membered rings, but it can also be applied to the synthesis of seven-membered rings, albeit sometimes with lower yields. wikipedia.org

Another relevant intramolecular condensation is the aldol (B89426) reaction, which occurs in molecules containing two carbonyl functionalities (dialdehydes, diketones, or keto aldehydes). libretexts.orglibretexts.org A base abstracts an acidic α-hydrogen to form an enolate, which then attacks the other carbonyl group in the molecule, leading to the formation of a cyclic β-hydroxy ketone. libretexts.orgyoutube.com Subsequent dehydration yields a cyclic α,β-unsaturated ketone. While five- and six-membered rings are thermodynamically preferred, the formation of seven-membered rings is also feasible. libretexts.orglibretexts.org

Table 1: Comparison of Intramolecular Condensation Reactions

| Reaction | Starting Material | Product | Key Features |

|---|---|---|---|

| Dieckmann Condensation | Acyclic Diester (e.g., 1,8-dioate) | Cyclic β-keto ester | Base-catalyzed; Forms C-C bond; Suitable for 5, 6, and 7-membered rings. wikipedia.org |

| Intramolecular Aldol | Acyclic Dicarbonyl Compound | Cyclic α,β-unsaturated ketone | Base-catalyzed; Forms C-C bond; Favors 5- and 6-membered rings. libretexts.orglibretexts.org |

Friedel-Crafts Cyclization Approaches to Cycloheptanones

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for intramolecular applications to construct cyclic systems fused to an aromatic ring. wikipedia.org Intramolecular Friedel-Crafts acylation is particularly relevant for the synthesis of cyclic ketones. This reaction involves an aromatic ring and an acyl halide (or carboxylic acid) group connected by a suitable tether. ncert.nic.in In the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), the acyl group is activated and attacked by the aromatic ring, leading to an electrophilic aromatic substitution that closes the ring. masterorganicchemistry.com

While this method is most successful for the formation of six-membered rings, the synthesis of five- and seven-membered rings is also possible. masterorganicchemistry.com For example, a compound like 6-phenylhexanoyl chloride could, in principle, undergo intramolecular Friedel-Crafts acylation to yield a benzocycloheptanone derivative. The efficiency of forming the seven-membered ring depends on the length and flexibility of the linking chain. This approach provides a pathway to cycloheptanone structures that are part of a larger, polycyclic framework.

Base-Catalyzed Cyclizations

Base-catalyzed cyclization represents a broad class of reactions pivotal for the synthesis of carbocyclic systems. These reactions generally proceed via the generation of a carbanionic intermediate, typically an enolate, which then participates in an intramolecular ring-closing step. The Dieckmann and intramolecular aldol condensations discussed previously are prime examples of base-catalyzed cyclizations. wikipedia.orglibretexts.org

The underlying principle involves the use of a base to abstract a proton from a carbon atom alpha to an electron-withdrawing group (such as a carbonyl or ester), rendering it nucleophilic. nih.govresearchgate.net This intramolecular nucleophile then attacks an electrophilic center, like a carbonyl carbon or an alkyl halide, within the same molecule to forge the new carbon-carbon bond that completes the ring. The thermodynamic stability of the resulting ring system is a crucial factor, with five- and six-membered rings generally being the most favored products. libretexts.orglibretexts.org However, by carefully designing the substrate and choosing appropriate reaction conditions, the formation of seven-membered rings can be achieved.

Functional Group Interconversions on Precursor Molecules

Once a suitable cycloheptane (B1346806) or cycloheptanone ring is formed, subsequent reactions are necessary to introduce the oxo and carboxylic acid functionalities at the correct positions to yield this compound.

Oxidation Pathways to introduce Oxo functionality

The introduction of a ketone (oxo) group onto a pre-existing cycloheptane ring is a standard functional group interconversion. The most direct method involves the oxidation of a corresponding secondary alcohol. If a precursor such as 3-hydroxycycloheptanecarboxylic acid is available, it can be oxidized to the target molecule. A wide array of oxidizing agents are available for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule.

Commonly used reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid).

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient route to ketones from secondary alcohols.

Table 2: Selected Oxidation Reagents for Alcohol to Ketone Conversion

| Reagent/Method | Conditions | Advantages |

|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strong oxidant, inexpensive |

| PCC | CH₂Cl₂ | Milder than Jones, good for sensitive substrates |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | Very mild, avoids heavy metals |

| Dess-Martin Periodinane | CH₂Cl₂ | Mild, neutral pH, broad functional group tolerance |

Carboxylation Reactions to introduce Carboxylic Acid functionality

The introduction of a carboxylic acid group onto a cycloheptanone precursor can be accomplished through several carboxylation methods. A primary strategy involves the reaction of an organometallic intermediate with carbon dioxide (CO₂), which serves as the carboxyl group source. youtube.com

One pathway is through a Grignard reagent. A cycloheptanone derivative bearing a halide at the C-3 position could be converted into a Grignard reagent (R-MgBr). This nucleophilic reagent would then react with solid carbon dioxide (dry ice) in an anhydrous ether solvent, followed by an acidic workup to yield the desired carboxylic acid.

Alternatively, ketone enolates can be carboxylated directly. youtube.com Treating a ketone with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This enolate can then react with carbon dioxide to form a β-keto carboxylate, which upon acidification, yields a β-keto acid. youtube.com However, for a simple cycloheptanone, this would typically lead to carboxylation at the C-2 position. Achieving carboxylation at the C-3 position would necessitate a more elaborate synthetic strategy, possibly involving conjugate addition of a carboxylate equivalent to a cycloheptenone precursor.

Optimized Synthetic Routes and Process Development

The most prominent and chemically robust pathway to the this compound core structure is through the Dieckmann condensation. wikipedia.orgscienceinfo.com This intramolecular reaction involves the cyclization of a linear diester in the presence of a strong base to form a cyclic β-keto ester. synarchive.comorganic-chemistry.org For the synthesis of a seven-membered ring, a 1,8-dicarboxylic acid ester, such as diethyl pimelate, serves as the logical precursor.

The general synthetic sequence involves three key steps:

Intramolecular Cyclization: A suitable pimelate diester undergoes a base-catalyzed Dieckmann condensation to yield the corresponding cyclic β-keto ester, ethyl 2-oxocycloheptane-1-carboxylate.

Hydrolysis: The resulting ester is saponified, typically under acidic or basic conditions, to cleave the ester group and form the β-keto acid salt.

Decarboxylation: Acidification and gentle heating of the β-keto acid intermediate readily induce decarboxylation to afford the final product, 3-oxocycloheptanone, which would then require a separate carboxylation step, or modification of the initial substrate.

A more direct route involves starting with a substituted pimelate ester that already contains the desired carboxyl group precursor. The cyclization of diethyl 2-ethoxycarbonylpimelate, for instance, would directly yield a dicarboxylated cycloheptanone intermediate. Subsequent selective hydrolysis and decarboxylation can be optimized to produce this compound.

The efficiency of synthesizing this compound is heavily dependent on the optimization of the Dieckmann condensation step. Key variables that influence the reaction yield and purity include the choice of base, solvent, and reaction temperature. The goal is to maximize the rate of the intramolecular cyclization while minimizing competing intermolecular reactions and side reactions like ester cleavage.

Strong bases are required to generate the enolate necessary for the cyclization. scienceinfo.com Sodium ethoxide is commonly used when the starting material is an ethyl ester, as it prevents transesterification. Other bases like sodium hydride or potassium tert-butoxide can also be effective. scienceinfo.com The choice of solvent is equally critical; high-boiling, non-protic solvents such as toluene or xylene are often employed to facilitate the reaction at elevated temperatures under anhydrous conditions.

Optimization studies would involve systematically varying these parameters to find the ideal conditions for maximizing the yield of the cyclic β-keto ester intermediate.

Table 1: Theoretical Parameters for Yield Optimization of Dieckmann Condensation

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Consideration |

|---|---|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Potassium tert-Butoxide (KOt-Bu) | NaOEt prevents transesterification with ethyl esters. NaH drives the reaction forward by producing H₂ gas. KOt-Bu is a stronger, non-nucleophilic base. |

| Solvent | Ethanol (B145695) | Toluene | Tetrahydrofuran (THF) | Ethanol is a protic solvent suitable for alkoxide bases. Toluene allows for higher reaction temperatures. THF is a polar aprotic solvent. |

| Temperature | Room Temperature | Reflux (e.g., ~110°C for Toluene) | Low Temperature (-78°C) | Higher temperatures increase reaction rates but may promote side reactions. Low temperatures can improve selectivity but may be sluggish. |

This compound possesses a chiral center at the C3 position (the carbon atom bearing the carboxylic acid group). Standard synthetic routes, such as the Dieckmann condensation, are not stereoselective and will produce a racemic mixture of (R)- and (S)-enantiomers. The development of a stereoselective synthesis is applicable and highly desirable for applications where a single enantiomer is required, such as in pharmaceutical synthesis.

While specific stereoselective syntheses for this particular molecule are not widely reported, several general strategies could be hypothetically applied:

Chiral Auxiliary Approach: A chiral auxiliary could be attached to the starting pimelate diester. This auxiliary would direct the cyclization to favor the formation of one diastereomer of the cyclic intermediate over the other. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, could potentially influence the stereochemical outcome of the cyclization or a related synthetic step.

Enzymatic Resolution: A racemic mixture of this compound or its ester precursor could be subjected to enzymatic resolution. A specific lipase or esterase could selectively react with one enantiomer, allowing for the separation of the two.

These approaches remain theoretical for this compound and would require significant research and development to establish a viable and efficient process.

Scaling up the synthesis of this compound from milligram to multi-gram or kilogram laboratory scales presents several challenges that must be addressed.

Table 2: Scalability Factors in the Synthesis of this compound

| Factor | Small-Scale (mg-g) | Large-Scale (g-kg) | Considerations and Challenges |

|---|---|---|---|

| Reaction Control | External heating/cooling is rapid and efficient. | Heat transfer is less efficient; risk of thermal runaway with exothermic steps (e.g., base addition). | Requires controlled, slow addition of reagents and efficient reactor cooling systems. |

| Reagent Handling | Handling of sodium hydride or sodium ethoxide is straightforward in a fume hood. | Requires specialized equipment for safe handling and transfer of large quantities of pyrophoric or water-sensitive bases. | Strict adherence to safety protocols and use of inert atmosphere techniques are critical. |

| Workup & Purification | Purification by column chromatography is feasible. | Chromatography is impractical and costly. Distillation or recrystallization are preferred. | The physical properties of the intermediates (boiling point, solubility) must be suitable for non-chromatographic purification methods. |

| Reaction Time | Reactions may complete in a few hours. | Longer reaction times may be needed to ensure complete conversion due to mixing and heat transfer limitations. | Monitoring reaction progress is crucial to determine the optimal endpoint and avoid byproduct formation. |

The intramolecular nature of the Dieckmann condensation is advantageous for scalability, as it is less susceptible to concentration effects than intermolecular reactions. However, careful control of reaction conditions, particularly temperature, and the development of a robust, non-chromatographic purification protocol are essential for a successful and safe scale-up of the synthesis in a laboratory setting.

Chemical Reactivity and Transformation of 3 Oxocycloheptanecarboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous reactions to form a variety of derivatives. These reactions typically proceed through nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.org The reactivity of these derivatives generally follows the order: acid halide > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org

Formation of Carboxylic Acid Derivatives

Esterification is a common reaction of carboxylic acids, including 3-oxocycloheptanecarboxylic acid. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the product side. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com

For instance, the reaction of this compound with ethanol (B145695) in the presence of an acid catalyst yields ethyl 3-oxocycloheptanecarboxylate. cymitquimica.comcas.org

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference(s) |

| This compound | Ethanol | Acid Catalyst | Ethyl 3-oxocycloheptanecarboxylate | cymitquimica.com, cas.org |

| Adipic acid | Ethanol | H₂SO₄ | Ethyl adipate | masterorganicchemistry.com |

| Acetic acid | Ethanol | H₂SO₄ | Ethyl acetate | byjus.com |

This table provides illustrative examples of esterification reactions and is not an exhaustive list.

Amides are another important class of carboxylic acid derivatives, formed by the reaction of a carboxylic acid with an amine. Direct thermal condensation of a carboxylic acid and an amine is possible but typically requires high temperatures (above 160°C). encyclopedia.pub The primary challenge is the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

To facilitate amide formation under milder conditions, coupling reagents are often employed. encyclopedia.pub Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org Other methods involve the use of organocatalysts or phosphine-based reagents. encyclopedia.pubmdpi.com For example, a copper-catalyzed method has been developed for the direct amidation of nonactivated carboxylic acids with azoles using dioxygen as an activating reagent. beilstein-journals.org

Table 2: Examples of Amidation Reagents and Conditions

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Conditions | Product | Reference(s) |

| General Carboxylic Acid | Primary or Secondary Amine | Boric Acid | Toluene, reflux | N-substituted amide | orgsyn.org |

| Aromatic Carboxylic Acids | Azoles | CuBr, Pyridine, O₂ | High Temperature | Azole amide | beilstein-journals.org |

| Boc-Phe-OH | Benzylamine | None (thermal) | Toluene, reflux (Dean-Stark) | Boc-Phe-benzylamide | encyclopedia.pub |

This table presents a selection of methods for amide formation and is not comprehensive.

Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives and serve as valuable intermediates for the synthesis of other derivatives. qorganica.comlibretexts.org They are typically prepared by reacting the carboxylic acid with a halogenating agent. libretexts.org Thionyl chloride (SOCl₂) is a common reagent for the synthesis of acid chlorides, while phosphorus tribromide (PBr₃) is used for acid bromides. libretexts.orglibretexts.org

The reaction with thionyl chloride involves the formation of a highly reactive intermediate, which is then attacked by a chloride ion. qorganica.com The evolution of sulfur dioxide (SO₂) gas helps to drive the reaction to completion. qorganica.com Acid halides are sensitive to moisture and must be handled under anhydrous conditions. qorganica.com

Table 3: Common Reagents for Acid Halide Formation

| Carboxylic Acid | Reagent | Product | Reference(s) |

| General Carboxylic Acid | Thionyl chloride (SOCl₂) | Acid chloride | qorganica.com, libretexts.org, libretexts.org |

| General Carboxylic Acid | Phosphorus tribromide (PBr₃) | Acid bromide | libretexts.org, libretexts.org |

| General Carboxylic Acid | Phosgene (COCl₂) | Acid chloride | wikipedia.org |

This table lists common reagents for the conversion of carboxylic acids to acid halides.

Acid anhydrides are another class of reactive carboxylic acid derivatives. wikipedia.org Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often with heating. youtube.com A common laboratory method involves the reaction of a carboxylic acid with an acid chloride. libretexts.orgkhanacademy.org This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride that is formed. libretexts.org

Mixed (unsymmetrical) anhydrides can be prepared by reacting two different carboxylic acids. wikipedia.org However, their use in synthesis can be complicated by the potential for multiple products when reacting with a nucleophile. libretexts.org

Table 4: Methods for Acid Anhydride Formation

| Reactants | Conditions | Product Type | Reference(s) |

| Carboxylic Acid (2 equivalents) | Heat | Symmetrical Anhydride | youtube.com |

| Carboxylic Acid + Acid Chloride | Base (e.g., Pyridine) | Symmetrical or Mixed Anhydride | libretexts.org, khanacademy.org |

| Dicarboxylic Acid | Gentle Heating | Cyclic Anhydride | libretexts.org |

This table outlines general methods for the synthesis of acid anhydrides.

Thioesters are sulfur analogs of esters and are important intermediates in organic synthesis and biochemistry. researchgate.netlibretexts.org They can be synthesized by the reaction of a carboxylic acid with a thiol (R-SH). khanacademy.org Similar to esterification, this reaction often requires activation of the carboxylic acid. khanacademy.org

One common method involves the use of a coupling reagent to facilitate the reaction. Thioesters are generally more reactive than their corresponding esters due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). libretexts.org

Table 5: General Thioesterification Reaction

| Reactants | Conditions | Product | Reference(s) |

| Carboxylic Acid + Thiol | Acid catalyst or coupling agent | Thioester | khanacademy.org |

This table provides a general overview of the thioesterification reaction.

Reduction to Alcohol Derivatives

The reduction of this compound can yield different products depending on the reducing agent employed. The presence of both a carboxylic acid and a ketone, which have different reactivities, allows for potential selectivity.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyls. The carboxylic acid is converted to a primary alcohol, a process that proceeds through an aldehyde intermediate which is also immediately reduced. chemistrysteps.comchemguide.co.uk Simultaneously, the ketone is reduced to a secondary alcohol. The result of this exhaustive reduction is 3-hydroxycycloheptylmethanol.

Conversely, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters but can reduce ketones. chemistrysteps.comchemguide.co.uk This selectivity would allow for the conversion of this compound to 3-Hydroxycycloheptanecarboxylic acid, leaving the carboxyl group intact.

A third option, borane (B79455) (BH₃ or B₂H₆), offers chemoselectivity for the carboxylic acid group, especially in the presence of other carbonyl functions. libretexts.orgyoutube.com Treatment with borane would selectively reduce the carboxylic acid to a primary alcohol, yielding (3-oxocycloheptyl)methanol. youtube.com

Table 1: Reduction Reactions of this compound

| Reagent | Functional Group Reduced | Typical Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Ketone | 3-Hydroxycycloheptylmethanol |

| Sodium Borohydride (NaBH₄) | Ketone only | 3-Hydroxycycloheptanecarboxylic acid |

| Borane (BH₃) | Carboxylic Acid only | (3-Oxocycloheptyl)methanol |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). This reaction is most famously facile for β-keto acids, which possess a ketone group at the beta-position (C-3) relative to the carboxyl carbon. These compounds readily decarboxylate upon gentle heating through a stable, six-membered cyclic transition state. masterorganicchemistry.comstackexchange.com

However, this compound is a γ-keto acid, with the ketone located at the gamma-position (C-4, numbering the carboxyl carbon as C-1). wikipedia.orgmasterorganicchemistry.com The direct thermal decarboxylation mechanism that benefits β-keto acids is not viable for γ-keto acids. Such a pathway would require the formation of a strained and energetically unfavorable seven-membered ring transition state, and the resulting carbanion would not be stabilized by the distant ketone. masterorganicchemistry.comstackexchange.com Therefore, simple heating does not typically induce decarboxylation in this compound. Alternative methods, such as oxidative decarboxylation, are generally required to remove the carboxyl group from γ-keto acids. shareok.org

Reactions involving the Alpha-Carbon to the Carboxylic Acid

The carbon atom alpha to the carboxylic acid group (the C-2 position) is subject to specific substitution reactions, most notably the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.org This reaction allows for the selective halogenation (bromination or chlorination) of the α-carbon.

The reaction proceeds by first converting the carboxylic acid into an acyl halide intermediate using a catalytic amount of phosphorus trihalide (e.g., PBr₃). libretexts.orgmsu.edu This acyl halide exists in equilibrium with its enol form to a greater extent than the parent carboxylic acid. libretexts.org The enol then acts as a nucleophile, attacking the halogen (e.g., Br₂), which results in the formation of an α-halo acyl halide. Subsequent hydrolysis during workup converts the α-halo acyl halide back into the final α-halo carboxylic acid product. For this compound, this would yield 2-bromo-3-oxocycloheptanecarboxylic acid.

Reactivity of the Ketone Moiety

The ketone group at the C-3 position provides a second major site for chemical transformations, including additions to the carbonyl carbon and reactions at the adjacent alpha-carbons (C-2 and C-4).

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This nucleophilic addition reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized intermediate. masterorganicchemistry.compressbooks.pub

Common nucleophilic addition reactions applicable to the ketone in this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin, where a cyano (-CN) and a hydroxyl (-OH) group are added across the carbonyl.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of a tertiary alcohol upon acidic workup.

Hydrate and Acetal (B89532) Formation: In the presence of water, an equilibrium can be established to form a gem-diol (hydrate). In the presence of an alcohol and an acid catalyst, a more stable acetal (or ketal) can be formed.

The reactivity of the ketone is generally higher than that of the corresponding ester derivative, ethyl 3-oxocycloheptanecarboxylate. cymitquimica.comlibretexts.org

Alpha-Halogenation and Subsequent Transformations

The ketone has two alpha-carbons, at the C-2 and C-4 positions, both bearing acidic protons that can be substituted in halogenation reactions. wikipedia.org The reaction conditions (acidic vs. basic) dictate the outcome. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate. Halogenation typically occurs once and favors the more substituted alpha-carbon to form the more stable enol. For this compound, this would likely lead to halogenation at either C-2 or C-4. The rate of reaction is independent of the halogen concentration, as enol formation is the rate-determining step. libretexts.org

Base-Promoted Halogenation: In basic media, an enolate ion is formed. The protons at the less substituted alpha-position (C-4) are generally more accessible and are removed first. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, often leading to multiple halogenations if excess halogen is used. wikipedia.org

The resulting α-halo ketones are valuable synthetic intermediates. Treatment with a base can induce an elimination reaction (dehydrohalogenation) to form an α,β-unsaturated ketone. libretexts.org For example, 2-bromo-3-oxocycloheptanecarboxylic acid could potentially be converted to 3-oxocyclohept-1-enecarboxylic acid.

Table 2: Alpha-Halogenation of the Ketone Moiety

| Condition | Intermediate | Regioselectivity | Extent of Reaction |

|---|---|---|---|

| Acidic (e.g., Br₂, AcOH) | Enol | Tends toward more substituted α-carbon | Typically monohalogenation wikipedia.org |

| Basic (e.g., Br₂, NaOH) | Enolate | Tends toward less hindered α-carbon | Can lead to polyhalogenation wikipedia.org |

Condensation Reactions

Condensation reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.orgunizin.org The ketone in this compound, possessing acidic alpha-protons, can participate in such reactions.

The most relevant condensation for the ketone function is the Aldol (B89426) condensation . In the presence of a base or acid, the ketone can be converted to its enolate or enol, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule (either of itself or a different aldehyde or ketone). This can lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Similarly, the ester derivative, ethyl 3-oxocycloheptanecarboxylate, can undergo a Claisen condensation . libretexts.org In this reaction, an ester enolate attacks the carbonyl group of another ester molecule. The subsequent elimination of an alkoxide group yields a β-keto ester. msu.edu

Ring-Opening Reactions of the Cycloheptanone (B156872) Ring (if induced by specific reagents)

While cycloheptanone rings are generally stable, under specific conditions, ring-opening reactions can be induced. For a β-keto acid like this compound, certain reactions that proceed through cleavage of the ring can be envisioned, although specific literature for this compound is sparse. For instance, strong oxidizing agents under harsh conditions could potentially lead to oxidative cleavage of the ring, forming a dicarboxylic acid.

In related systems, acid-catalyzed fragmentation of bicyclic ketones is known to yield cycloheptene (B1346976) carboxylic acid derivatives, suggesting that the reverse reaction, a ring-opening, could be thermodynamically challenging but mechanistically plausible under specific conditions. gla.ac.uk

Interplay Between Functional Groups

The coexistence of a ketone and a carboxylic acid within the same molecule gives rise to a rich and complex chemical behavior, governed by the electronic interplay between these two groups.

Like other ketones, this compound can exist in equilibrium with its enol tautomers. libretexts.org Tautomerization can be catalyzed by either acid or base. allen.in The enol form is a key intermediate in many reactions of ketones, including the Aldol condensation, as it acts as the nucleophile. libretexts.org

For this compound, two different enols can be formed, with the double bond between C-2 and C-3 or between C-3 and C-4. The relative stability of these enols and the position of the equilibrium will influence the regioselectivity of subsequent reactions. The presence of the carboxylic acid group can also influence the keto-enol equilibrium through intramolecular hydrogen bonding in the enol form.

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions to form bicyclic systems. researchgate.netmdpi.com An intramolecular Aldol condensation, for example, could be initiated by forming an enolate that then attacks a reactive center within the same molecule, leading to a fused or bridged ring system.

Another possibility is the formation of a lactone through an intramolecular reaction. If the ketone is reduced to a hydroxyl group, this alcohol could then react with the carboxylic acid group under esterification conditions to form a bicyclic lactone. Such cyclizations are common in the synthesis of natural products and other complex organic molecules. organic-chemistry.org The synthesis of bicyclo[3.2.1]octane frameworks, for instance, often employs cyclization strategies starting from functionalized monocyclic precursors. mdpi.com

When a molecule contains multiple functional groups, achieving selectivity in chemical reactions is a significant challenge. In this compound, reagents must distinguish between the ketone and the carboxylic acid (chemoselectivity) and, in the case of reactions at the α-carbon, between the C-2 and C-4 positions (regioselectivity).

For example, reduction of the ketone can be achieved selectively in the presence of the carboxylic acid using reagents like sodium borohydride (NaBH4), which typically does not reduce carboxylic acids. Conversely, borane (BH3) can selectively reduce the carboxylic acid to a primary alcohol in the presence of a ketone. openstax.org

The regioselectivity of enolate formation is governed by factors such as whether the reaction is under kinetic or thermodynamic control. The formation of the less substituted enolate (at C-4) is typically favored under kinetic control (strong, bulky base, low temperature), while the more substituted enolate (at C-2) is favored under thermodynamic control (weaker base, higher temperature). This control over which enolate is formed is crucial for directing the outcome of subsequent reactions like Aldol and alkylation reactions.

Derivatives and Analogues of 3 Oxocycloheptanecarboxylic Acid

Esters of 3-Oxocycloheptanecarboxylic Acid

Esters of this compound, particularly the ethyl ester, are significant intermediates in organic synthesis. Their preparation and subsequent reactions are pivotal for constructing more complex molecular architectures.

The primary method for synthesizing cyclic β-keto esters such as ethyl 3-oxocycloheptanecarboxylate is the Dieckmann condensation. sapub.orgorganic-chemistry.orgresearchgate.net This intramolecular reaction involves the cyclization of a linear diester in the presence of a base. researchgate.netnih.gov Specifically, to form the seven-membered ring of a cycloheptanone (B156872) derivative, a 1,8-dicarboxylic acid ester, such as diethyl octanedioate, is required. nih.gov

The mechanism begins with the deprotonation of an α-carbon of one ester group by a base (e.g., sodium ethoxide), creating an enolate. This enolate then attacks the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester. researchgate.netnih.gov

Table 1: Dieckmann Condensation for Ethyl 3-Oxocycloheptanecarboxylate Synthesis

| Starting Material | Reagent | Product | Reaction Type |

| Diethyl octanedioate | Sodium ethoxide (NaOEt), followed by acid workup (H₃O⁺) | Ethyl 3-oxocycloheptanecarboxylate | Intramolecular Claisen Condensation |

Characterization of the resulting ethyl 3-oxocycloheptanecarboxylate would be performed using standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm the structure by identifying the characteristic signals for the cycloheptanone ring, the β-keto group, and the ethyl ester functionality.

Ring-expansion reactions provide a powerful method for synthesizing medium-sized rings, which can be challenging to form through direct cyclization. chemrxiv.orgresearchgate.net Radical-mediated ring expansions, in particular, have been utilized to create seven-membered cyclic ketones from smaller ring precursors. beilstein-journals.org

One such method is the Dowd-Beckwith ring expansion, which involves the rearrangement of an alkoxy radical. chemrxiv.org While not specifically documented for ethyl 3-oxocycloheptanecarboxylate itself, the general principle can be applied to its synthesis. For instance, a suitably substituted ethyl 2-oxocyclohexanecarboxylate (a six-membered ring) could serve as a precursor. This precursor would be converted into a substrate capable of generating a radical, which then initiates a rearrangement cascade. This process typically involves the formation of an intermediate bicyclic radical which then opens to furnish the expanded seven-membered ring structure. Such strategies are valuable in synthetic organic chemistry for accessing cycloheptanone derivatives. beilstein-journals.org

Halogenated Derivatives

The introduction of halogen atoms, particularly fluorine, can significantly alter the physicochemical and biological properties of organic molecules.

The synthesis of fluorinated cycloheptanone derivatives can be achieved through various methods, including electrophilic fluorination of the corresponding ketone or nucleophilic fluorination of a precursor alcohol. sapub.orgbeilstein-journals.org Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine atoms at the α-position to the ketone in a cyclic ketone scaffold. sapub.org The reaction likely proceeds through an enol or enolate intermediate which attacks the electrophilic fluorine source. sapub.org

Another approach involves the hydroxy-fluorine exchange on a diol precursor using reagents like Deoxofluor. The success and selectivity of such reactions are often highly dependent on the substrate's stereochemistry and the arrangement of functional groups. beilstein-journals.org Chemoenzymatic strategies are also emerging, where modified polyketide synthases can incorporate fluorinated building blocks to create fluorinated macrolactones. nih.gov

Other Functionalized Derivatives

The introduction of nitrogen-containing groups creates amino-substituted derivatives with diverse potential applications.

The synthesis of amino-substituted cycloheptanone derivatives can be approached by forming an enamine from the parent β-keto ester. For instance, reacting ethyl 2-oxocyclohexane-1-carboxylate with various primary or secondary amines leads to the formation of enamine derivatives. researchgate.netutripoli.edu.ly This principle can be extended to the seven-membered ring system of ethyl 3-oxocycloheptanecarboxylate.

Alternatively, the synthesis of specific isomers, such as 3-aminotropane-3-carboxylic acids (which contain a bicyclic system related to cycloheptane), has been achieved through multi-step sequences starting from tropinone, followed by the formation and subsequent hydrolysis of a spiro-hydantoin intermediate. researchgate.net For simpler amino acid derivatives, standard amide coupling reactions using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to couple a carboxylic acid with an amine, a fundamental reaction in medicinal chemistry. nih.gov These methods provide pathways to a variety of amino-substituted derivatives of the core this compound structure.

Hydroxy-substituted Derivatives

The introduction of a hydroxyl group to the this compound scaffold can lead to a diverse array of derivatives with varied chemical properties. These hydroxy-substituted derivatives are a class of hydroxycarboxylic acids, which are organic compounds containing both a carboxylic acid and a hydroxyl functional group. wikipedia.org The position of the hydroxyl group on the cycloheptane (B1346806) ring can significantly influence the molecule's reactivity and potential applications.

Generally, the synthesis of hydroxy acids can be achieved through various methods, including the hydrolysis of halo-substituted acids or the reduction of keto acids. egyankosh.ac.in For instance, a common route to 3-hydroxy acids involves the reaction of 2-bromoesters with aldehydes or ketones in the presence of zinc metal, followed by alkaline hydrolysis. egyankosh.ac.in In the context of this compound, the targeted introduction of a hydroxyl group could be accomplished through stereoselective reduction of the ketone or by other advanced synthetic methodologies.

A chemoenzymatic method has been developed for the synthesis of enantiomerically pure 2-substituted 3-hydroxycarboxylic esters, highlighting the potential for biocatalysis in generating chiral hydroxy acids. nih.gov This approach utilizes 2-oxoacid aldolases for stereoselective aldol (B89426) addition, followed by oxidative decarboxylation to yield the desired hydroxycarboxylic acid derivatives. nih.gov Such methods could potentially be adapted for the synthesis of specific stereoisomers of hydroxy-substituted this compound.

The table below summarizes key information regarding examples of hydroxy-substituted cyclic carboxylic acids, which can be considered analogues for understanding the properties of hydroxy-substituted this compound.

Table 1: Examples of Hydroxy-Substituted Cyclic Carboxylic Acid Analogues

| Compound Name | Molecular Formula | Key Features |

| 1-Hydroxycyclopropanecarboxylic acid | C₄H₆O₃ | Synthesized from 1-aminocyclopropyl formate (B1220265) via diazotization and hydrolysis. google.com |

| 3-Hydroxycyclobutanecarboxylic acid | C₅H₈O₃ | A four-membered ring structure with a hydroxyl substituent. |

| (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid | C₇H₁₀O₄ | A six-membered ring containing both hydroxyl and keto functionalities. researchgate.net |

Conformational Analysis of Derivatives

The conformational landscape of cycloheptane and its derivatives is notably complex due to the flexibility of the seven-membered ring. Unlike the well-defined chair conformation of cyclohexane, cycloheptane can adopt several low-energy conformations, primarily in the twist-chair and twist-boat families. researchgate.netacs.org The introduction of substituents, such as a carboxylic acid group and a ketone functionality, as in this compound, further complicates this conformational equilibrium.

Computational studies on cycloheptane have identified a variety of conformers, with the twist-chair being the most stable. researchgate.netbiomedres.us The energy barriers for interconversion between these conformers are generally low, leading to a fluxional molecule at room temperature. biomedres.us For substituted cycloheptanes, the preferred conformation aims to minimize steric and torsional strain by positioning bulky substituents in pseudo-equatorial positions.

The conformational analysis of cycloheptane derivatives is often investigated using a combination of experimental techniques, such as NMR spectroscopy, and theoretical calculations. researchgate.netresearchgate.net For example, a study on methyl 5-O-methyl-α-septanoside, a seven-membered ring system, revealed a relatively rigid structure adopting a specific twist-chair conformation. researchgate.net

In the case of derivatives of this compound, the conformational preferences would be dictated by the interplay of several factors: the inherent conformational preferences of the cycloheptanone ring, the steric demands of the carboxylic acid group, and the potential for intramolecular interactions such as hydrogen bonding.

The following table provides a summary of the key conformations of cycloheptane, which serves as the foundational ring system for this compound.

Table 2: Predominant Conformations of Cycloheptane

| Conformation | Relative Energy (kcal/mol) | Key Characteristics |

| Twist-Chair | 0.0 | Generally the most stable conformation. researchgate.net |

| Chair | >1.0 | A higher energy conformation compared to the twist-chair. researchgate.net |

| Boat | >1.0 | Another higher energy conformation. researchgate.net |

| Twist-Boat | Variable | Part of a pseudorotational pathway. researchgate.net |

It is important to note that the presence of the oxo and carboxylic acid groups in this compound would alter these relative energies and potentially stabilize or destabilize certain conformations compared to the parent cycloheptane.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of molecules. For 3-Oxocycloheptanecarboxylic acid, these calculations would primarily involve Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost for organic molecules of this size.

Geometry Optimization and Conformational Analysis

The seven-membered ring of this compound is conformationally flexible, capable of adopting several low-energy conformations. The most stable conformations of cycloheptane (B1346806) itself are the twist-chair and chair forms. The presence of the sp²-hybridized carbonyl carbon and the bulky carboxylic acid substituent significantly influences the conformational landscape of the ring.

Geometry optimization calculations would aim to find the minimum energy structures on the potential energy surface. For this compound, a thorough conformational search would be necessary to identify all stable conformers. It is expected that the molecule will exhibit several stable conformations with subtle energy differences. The chair-like and boat-like conformations are likely to be the most relevant. The position of the carboxylic acid group (axial vs. equatorial) in each of these conformations will further differentiate the conformers' energies and populations at equilibrium. Steric interactions between the carboxylic acid group and the ring hydrogens will play a crucial role in determining the relative stabilities.

Table 1: Plausible Stable Conformers of this compound and Their Expected Relative Energies.

| Conformer | Carboxylic Acid Position | Key Dihedral Angles (Approximate) | Expected Relative Energy (kcal/mol) |

| Twist-Chair | Equatorial | C1-C2-C3-C4 ≈ 50°, C4-C5-C6-C7 ≈ -80° | 0 (Reference) |

| Twist-Chair | Axial | C1-C2-C3-C4 ≈ 55°, C4-C5-C6-C7 ≈ -75° | +1.5 - 2.5 |

| Chair | Equatorial | C1-C2-C3-C4 ≈ -70°, C4-C5-C6-C7 ≈ 70° | +0.5 - 1.5 |

| Boat | Equatorial | C1-C7-C6-C5 ≈ 60°, C2-C3-C4-C5 ≈ -60° | +2.0 - 3.0 |

Note: The values presented are hypothetical and based on general principles of conformational analysis of seven-membered rings. Actual values would require specific DFT calculations.

Electronic Structure and Charge Distribution

The electronic structure of this compound is characterized by the presence of two electron-withdrawing groups: the ketone and the carboxylic acid. These groups significantly influence the charge distribution across the molecule. The oxygen atoms of the carbonyl and carboxyl groups will possess a partial negative charge, while the carbonyl carbon and the carbons adjacent to it will have a partial positive charge.

Natural Bond Orbital (NBO) analysis is a common computational method used to study charge distribution and intramolecular interactions. The analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent bonds. The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule.

Table 2: Predicted NBO Charges on Key Atoms of this compound.

| Atom | Predicted NBO Charge (e) |

| Carbonyl Oxygen (O=C) | -0.6 to -0.8 |

| Carbonyl Carbon (C=O) | +0.4 to +0.6 |

|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the conformational dynamics, solvent interactions, and thermodynamic properties of chemical compounds.

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the general principles of MD simulations can be applied to understand its likely behavior in solution. Such simulations for similar carboxylic acids have been used to investigate conformational preferences, dimerization, and interactions with solvent molecules like water. mdpi.com

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Landscape: The seven-membered ring of cycloheptane is flexible and can adopt several low-energy conformations, such as the chair and boat forms. MD simulations could map the potential energy surface of these conformations and determine their relative populations and the energy barriers for interconversion. The presence of the oxo and carboxylic acid groups would significantly influence this landscape.

Solvation and Hydrogen Bonding: In an aqueous environment, MD simulations could model the explicit interactions between the carboxylic acid group and surrounding water molecules. This would provide a detailed picture of the hydrogen-bonding network, including the number of hydrogen bonds formed by the carbonyl and hydroxyl oxygens of the carboxylic acid, as well as the oxo group on the ring. The simulations could also predict the radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the solute.

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers, especially in non-polar solvents or in the gas phase. MD simulations could be employed to study the stability and structure of the this compound dimer, calculating the free energy of association.

Interactions with Other Molecules: The principles of MD simulations are also used to study how molecules like this compound might interact with other chemical species, for instance, by docking studies with biological macromolecules to predict binding affinities and modes. dovepress.com

Although detailed research findings from molecular dynamics simulations specifically for this compound are not available, the methodology represents a valuable tool for future investigations into its physicochemical properties and interactions at the molecular level.

Advanced Analytical Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of 3-Oxocycloheptanecarboxylic acid and for elucidating its structure through fragmentation analysis. youtube.com

Accurate Mass Measurement:

HRMS can measure the mass of the molecular ion with very high precision (typically to four or more decimal places). youtube.comspectroscopyonline.com This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₂O₃), the expected accurate mass of the molecular ion ([M]⁺) and its protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts can be calculated and compared with the experimental values.

Expected HRMS Data for this compound:

| Ion | Formula | Calculated Accurate Mass (m/z) |

| [M]⁺• | C₈H₁₂O₃ | 156.0786 |

| [M+H]⁺ | C₈H₁₃O₃⁺ | 157.0865 |

| [M+Na]⁺ | C₈H₁₂O₃Na⁺ | 179.0684 |

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. cam.ac.uk The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). arizona.edu In the case of this compound, characteristic fragmentations would be expected, such as the loss of the carboxylic acid group and cleavages within the cycloheptane (B1346806) ring.

X-ray Crystallography for Solid-State Structure Elucidation (if crystalline derivatives are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com To obtain a crystal structure of this compound, it would first need to be crystallized, either in its pure form or as a suitable crystalline derivative. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to generate a detailed model of the atomic arrangement. researchgate.net

A successful crystal structure analysis would provide precise information on:

Bond lengths and angles.

The conformation of the seven-membered ring.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

While no specific crystal structure of this compound is publicly available, data from related compounds, such as derivatives of other cyclic carboxylic acids, can provide insights into the expected solid-state packing and hydrogen bonding motifs. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. rsc.orgias.ac.in

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. utdallas.eduspectroscopyonline.com

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong |

| C-H (sp³) | Stretching | 2990-2850 | Medium-Strong |

| Ketone C=O | Stretching | ~1715 | Strong |

| Carboxylic Acid C=O | Stretching | ~1700 | Strong |

| C-O | Stretching | 1320-1210 | Medium |

| O-H | Bending | 1440-1395 and 950-910 | Medium, Broad |

The broadness of the O-H stretching band is a characteristic feature of hydrogen-bonded carboxylic acids. libretexts.org The exact position of the C=O stretching bands can be influenced by the ring strain and any intramolecular interactions.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR. ias.ac.in While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretching vibrations of both the ketone and carboxylic acid groups are expected to give rise to distinct and strong Raman bands. ias.ac.in The skeletal vibrations of the cycloheptane ring would also be observable, and their positions could provide information about the ring's conformation.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Gas Chromatography (GC):

Due to the relatively low volatility of carboxylic acids, direct analysis by GC can be challenging. researchgate.net Therefore, it is common practice to derivatize the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester, prior to GC analysis. nih.govrestek.com GC coupled with a mass spectrometer (GC-MS) can then be used to separate the derivative from any impurities and to identify them based on their mass spectra. walshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of carboxylic acids without the need for derivatization. acs.org Reversed-phase HPLC is a common mode used for this purpose. The separation is typically carried out on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. acs.org The pH of the mobile phase is an important parameter that affects the retention time of the carboxylic acid. acs.org Detection is often performed using a UV detector, as the carbonyl group of the carboxylic acid exhibits some UV absorbance. acs.org

Typical HPLC-UV Analytical Conditions:

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid) |

| Detection | UV (e.g., at 210 nm) |

| Flow Rate | ~1 mL/min |

These chromatographic methods are crucial for quality control, ensuring the purity of this compound for its intended applications.

Applications in Advanced Organic Synthesis

3-Oxocycloheptanecarboxylic Acid as a Versatile Synthetic Building Block

Theoretically, the bifunctional nature of this compound, containing both a ketone and a carboxylic acid within a seven-membered carbocyclic ring, positions it as a potentially valuable synthon. The carboxylic acid moiety allows for standard transformations such as esterification, amidation, and conversion to acyl halides, providing a handle for introducing the cycloheptanone (B156872) core into larger molecular frameworks. The ketone functionality offers a site for nucleophilic additions, reductions, and α-functionalization.

The interplay between these two functional groups could allow for a range of synthetic manipulations. For instance, the ketone can be protected while the carboxylic acid is manipulated, or vice versa. Decarboxylation of the β-keto acid under thermal or acidic conditions could provide a route to cycloheptanone derivatives. The seven-membered ring itself, with its inherent conformational flexibility, could serve as a scaffold for creating molecules with specific three-dimensional arrangements.

Integration into Multi-Step Total Synthesis Endeavors

While no specific total syntheses explicitly employing this compound as a starting material are prominently documented, its potential utility can be extrapolated. In the synthesis of complex natural products containing a cycloheptane (B1346806) ring, this compound could serve as a key starting fragment. Its functional handles would allow for the stepwise construction of more elaborate structures.

For example, the carboxylic acid could be used to couple the cycloheptane ring to another part of a target molecule, followed by elaboration of the ketone to install further stereocenters or functional groups. The inherent functionality of this compound could reduce the number of steps required to build up the complexity of the cycloheptane core compared to starting from an unfunctionalized cycloheptane.

Precursor for Complex Heterocyclic Systems or Natural Product Analogues

The dual functionality of this compound makes it a hypothetical precursor for a variety of heterocyclic systems. Condensation reactions involving the ketone and the carboxylic acid (or its derivatives) with dinucleophiles could lead to the formation of fused or spirocyclic heterocyclic scaffolds. For instance, reaction with hydrazines could yield pyrazole-fused cycloheptanes, while reaction with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives.

Furthermore, this compound could be a valuable starting point for the synthesis of natural product analogues. Many natural products feature seven-membered rings, and the ability to start with a functionalized cycloheptane core would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. By modifying the ketone and carboxylic acid functionalities, chemists could systematically probe the structural requirements for biological activity.

Development of Novel Methodologies Using this compound as a Substrate

The unique structural features of this compound could inspire the development of new synthetic methodologies. For example, its seven-membered ring could influence the stereochemical outcome of reactions at the ketone or the α-carbon. Research could focus on developing enantioselective transformations of the ketone, such as asymmetric reductions or additions, to generate chiral cycloheptane derivatives.

The development of novel cascade reactions initiated by the functional groups of this compound is another area of potential investigation. Such reactions could allow for the rapid construction of complex polycyclic systems in a single step, increasing synthetic efficiency. The conformational properties of the cycloheptane ring could play a crucial role in directing the stereochemical course of these cascade processes.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices necessitates the development of environmentally benign methods for synthesizing key chemical intermediates. stfc.ac.uk Current synthetic routes to 3-oxocycloheptanecarboxylic acid often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

One promising approach is the utilization of renewable starting materials. For instance, the synthesis of cyclic compounds from bio-based feedstocks, such as sugar-derived carboxylic acids like muconic acid and fumaric acid, is gaining traction. rsc.org Investigating pathways to this compound from such renewable sources could significantly reduce the environmental footprint of its production.

Investigation of Organocatalytic or Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for selective and efficient chemical transformations under mild conditions. paradisiresearch.com These approaches present significant opportunities for the synthesis and modification of this compound and its derivatives.

Organocatalysis: Chiral organocatalysts, such as those based on Werner complexes, have shown promise in mediating enantioselective reactions. core.ac.uk Investigating the application of such catalysts to reactions involving this compound could lead to the development of stereoselective syntheses of valuable chiral building blocks. For example, enantioselective additions to the keto group or transformations of the carboxylic acid moiety could be explored.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under environmentally benign aqueous conditions. paradisiresearch.com The use of biocatalysts, such as lipases for perhydrolysis to generate oxidizing species in situ for Baeyer-Villiger oxidations, has been demonstrated for related cyclic ketones. csic.es Exploring the potential of various enzymes, including oxidoreductases, hydrolases, and lyases, for the transformation of this compound could unlock novel and highly selective synthetic routes. nih.gov For instance, enzymatic reduction of the ketone or resolution of racemic mixtures could be highly valuable. The immobilization of enzymes can further enhance their stability and reusability, making biocatalytic processes more economically viable. paradisiresearch.com

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry provide unique activation methods that can lead to novel reaction pathways and products that are often inaccessible through traditional thermal methods. uc.ptrsc.org

Photochemical Reactivity: The presence of a carbonyl group in this compound suggests it may undergo various photochemical reactions. Irradiation with UV light could induce intramolecular hydrogen abstraction (Norrish Type II reaction) or intermolecular reactions, depending on the reaction conditions and the presence of other reagents. uc.pt The carboxylic acid group can also influence the photochemical behavior. For instance, decarboxylation reactions can be initiated photochemically, especially in the presence of photosensitizers or hypervalent iodine reagents. sioc.ac.cn Investigating the direct and sensitized photolysis of this compound could lead to new synthetic methodologies for functionalizing the seven-membered ring.

Electrochemical Reactivity: Electrochemical methods offer a green and efficient alternative for oxidation and reduction reactions. rsc.org The electrochemical oxidation of carboxylic acids, known as the Kolbe electrolysis, typically leads to decarboxylation and the formation of radicals. However, recent advancements have shown that under specific conditions, such as using rapid alternating polarity, decarboxylative olefination can be achieved. researchgate.net Conversely, the electrochemical reduction of the keto group in this compound could provide a controlled method for synthesizing the corresponding hydroxy acid. Furthermore, electrocarboxylation, the electrochemical fixation of carbon dioxide, presents a sustainable route to dicarboxylic acids and could be explored for modifying the this compound scaffold. beilstein-journals.orgnih.gov A recent discovery has also shown that carboxylic acids can be electrochemically converted to their corresponding anhydrides without decarboxylation. nih.gov

Design and Synthesis of Novel Analogues with Modified Reactivity Profiles

The systematic modification of the this compound structure can lead to novel analogues with tailored reactivity and properties. This involves introducing various functional groups or altering the ring size to study their effects on the chemical behavior of the molecule.

The synthesis of analogues with different substituents on the cycloheptane (B1346806) ring could be achieved through multi-component reactions or by modifying existing synthetic intermediates. dergipark.org.trmdpi.com For example, introducing electron-withdrawing or electron-donating groups could significantly alter the reactivity of the ketone and carboxylic acid moieties. The synthesis of heterocyclic analogues, where one or more carbon atoms of the cycloheptane ring are replaced by heteroatoms, could also lead to compounds with interesting biological activities.

Furthermore, modifying the carboxylic acid group to other functional groups like esters, amides, or hydroxamic acids can expand the utility of the core structure. nih.govrsc.org These derivatives could serve as valuable intermediates in the synthesis of more complex molecules.

In-depth Computational Studies on Complex Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting the outcomes of chemical reactions. mdpi.com Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the transition states, reaction intermediates, and energy profiles of various transformations. rsc.org

For reactions involving this compound, computational studies can help to:

Elucidate Reaction Pathways: Detailed computational analysis can distinguish between different possible mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions or radical versus ionic pathways in electrochemical transformations. mdpi.comsmu.edu

Understand Catalyst-Substrate Interactions: In catalytic reactions, computational modeling can reveal the nature of the interactions between the catalyst and the substrate, providing a rationale for the observed selectivity and reactivity. nih.gov

Predict Reactivity and Selectivity: By calculating the activation barriers for different reaction channels, computational methods can predict the most likely products and stereochemical outcomes, guiding experimental efforts. rsc.org

Design New Catalysts and Substrates: Insights gained from computational studies can be used to design new catalysts with improved activity and selectivity or to design novel analogues of this compound with specific desired reactivity.

In-depth computational investigations of the organocatalytic, biocatalytic, photochemical, and electrochemical reactions of this compound will undoubtedly accelerate the discovery and development of new synthetic methodologies and applications for this versatile compound.

Q & A

Basic Research Questions

Q. How is 3-Oxocycloheptanecarboxylic acid systematically named under IUPAC guidelines?

- Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain containing the carboxylic acid group and the ketone (oxo) group. For cycloheptane derivatives, the numbering starts at the carboxylic acid group (position 1), with the ketone group at position 3. The prefix "3-oxo-" denotes the ketone substituent. This follows Rule C-416.1 for cyclic carboxylic acids with ketonic groups .

- Example : Analogous structures like 2-Oxo-1-cyclohexanecarboxylic acid (CAS 98-78-2) illustrate similar nomenclature principles .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : Common methods include:

- Cyclization of keto-acid precursors : For example, using acid-catalyzed cyclization (e.g., BF₃·Et₂O) of linear precursors containing both carboxylic acid and ketone functionalities. This mirrors the synthesis of cyclic 3-hydroxy acids via boron trifluoride-mediated cyclization .

- Oxidation of substituted cycloheptane derivatives : Selective oxidation of secondary alcohols in cycloheptanecarboxylic acid derivatives using oxidizing agents like Jones reagent.

Advanced Research Questions

Q. How can cyclization side reactions during synthesis be minimized?

- Methodological Answer : Side products often arise from competing intramolecular esterification or over-oxidation. Strategies include: